molecular formula C12H25N B13211883 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13211883
M. Wt: 183.33 g/mol
InChI Key: TWQHJTHYYOHKIM-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25N It is characterized by a cyclohexane ring substituted with a methyl group and a 2-methylbutan-2-yl group, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: Cyclohexanone is reacted with 2-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride to form the corresponding alkylated cyclohexanone.

    Reductive Amination: The alkylated cyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Methyl-4-(1-methylethenyl)-1,2-cyclohexanediol
  • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-

Comparison: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and the presence of an amine group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

1-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-5-11(2,3)10-6-8-12(4,13)9-7-10/h10H,5-9,13H2,1-4H3

InChI Key

TWQHJTHYYOHKIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(C)N

Origin of Product

United States

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